1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one
Description
The compound 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is a pyridoindole derivative featuring a methoxy group at the 8-position of the indole ring and a 2-methylpropanoyl (isobutyryl) side chain.
Properties
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16(19)18-7-6-15-13(9-18)12-8-11(20-3)4-5-14(12)17-15/h4-5,8,10,17H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIGVIGSCPBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one involves several steps. One common method includes the reaction of 4-bromophenylhydrazine hydrochloride with N-tert-butoxycarbonyl-4-piperidone, followed by Fischer indolization . The reaction conditions typically involve the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents such as N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The molecular pathways involved include the activation of caspases and the inhibition of key signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridoindole Core
The biological and physicochemical properties of pyridoindole derivatives are highly dependent on substituents at the 8-position of the indole ring and the nature of the acyl side chain. Key analogs include:
Table 1: Substituent and Side Chain Comparisons
*Estimated based on structural analogs.
Key Observations:
- Methoxy vs. However, chloro-substituted analogs (e.g., 2LW) exhibit higher metabolic stability due to resistance to O-demethylation, a common metabolic pathway for methoxy groups .
- Trifluoromethoxy and Fluoro Substituents : Trifluoromethoxy and fluoro groups increase electronegativity and metabolic resistance, often enhancing pharmacokinetic profiles .
Acyl Side Chain Modifications
The 2-methylpropanoyl group in the target compound contributes to steric bulk and lipophilicity, which may influence membrane permeability and receptor binding. Comparisons with other side chains:
Table 2: Side Chain Impact on Physicochemical Properties
*Predicted using fragment-based methods.
Key Observations:
Structure-Activity Relationship (SAR) Insights
- 8-Position Substituents : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in binding pockets, while electron-withdrawing groups (e.g., chloro, trifluoromethoxy) improve metabolic stability .
- Side Chain Bulk: Bulky groups like 2-methylpropanoyl may reduce off-target interactions but could limit solubility. Smaller acyl chains (e.g., acetyl) improve solubility but may reduce potency .
- Stereochemistry : Chiral analogs (e.g., compound 40) demonstrate enantiomer-specific activity, emphasizing the need for stereochemical control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
